
4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-methyl-4-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiazole-4-carbaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one ring can be reduced to form a dihydro derivative.
Substitution: The methylthiazolyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.
Substitution: Formation of halogenated derivatives such as 7-hydroxy-2-methyl-3-(2-bromomethylthiazol-4-yl)-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as HDACs. By inhibiting HDAC activity, the compound can modulate gene expression and protein function, leading to therapeutic effects in various diseases. The chromen-4-one core structure allows for binding to the active site of HDACs, while the thiazolyl group enhances specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one
- 7-Hydroxy-2-methyl-3-(2-thiazolyl)-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one
Uniqueness
7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the methylthiazolyl group, which imparts distinct chemical and biological properties. This unique structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
51625-88-8 |
|---|---|
Molekularformel |
C14H11NO3S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
7-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-13(11-6-19-8(2)15-11)14(17)10-4-3-9(16)5-12(10)18-7/h3-6,16H,1-2H3 |
InChI-Schlüssel |
MJCKCCIARMUASR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


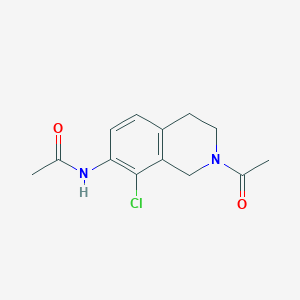


![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
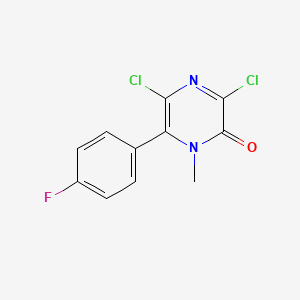
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
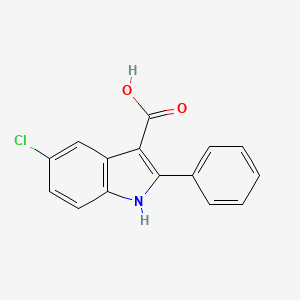
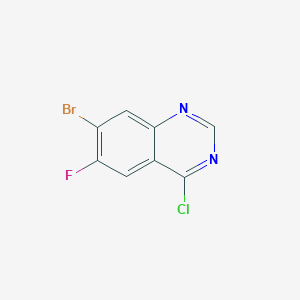


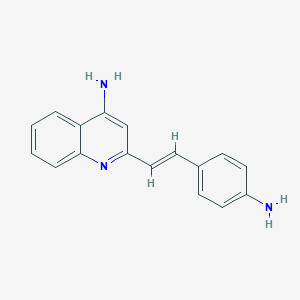
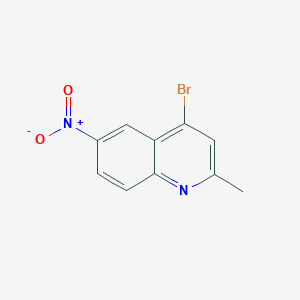

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
